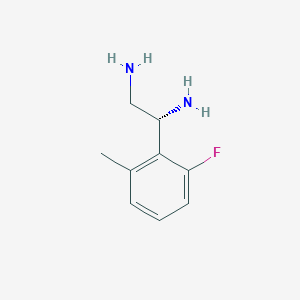

(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

(1R)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1 |

InChI Key |

VOCDIOKQOPDLLB-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)F)[C@H](CN)N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Starting from 2-Fluoro-6-methylbenzaldehyde

This is the most common and practical route for synthesizing (1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine:

Step 1: Formation of imine intermediate

The aldehyde group of 2-fluoro-6-methylbenzaldehyde is reacted with ethylenediamine under mild acidic or neutral conditions to form an imine or Schiff base intermediate.Step 2: Reduction of imine

The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to yield the diamine product.Step 3: Purification and chiral resolution

The crude product is purified by chromatographic methods or crystallization. If racemic, chiral resolution techniques or asymmetric catalysts may be applied to isolate the (1R)-enantiomer.

This method benefits from straightforward reaction conditions and the availability of starting materials, allowing for moderate to high yields and good stereoselectivity when chiral catalysts or auxiliaries are employed.

Nucleophilic Substitution Using Ethylenediamine

An alternative approach involves:

Step 1: Preparation of a suitable fluorinated aromatic electrophile such as a 2-fluoro-6-methylphenyl halide or sulfonate ester.

Step 2: Nucleophilic attack by ethylenediamine

Ethylenediamine acts as a nucleophile, displacing the leaving group on the aromatic ring to form the diamine.Step 3: Isolation and purification

The product is isolated and purified, with subsequent chiral resolution if necessary.

This method requires careful control of reaction conditions to avoid poly-substitution and side reactions, and the availability of suitable electrophilic precursors.

Asymmetric Synthesis and Chiral Resolution

To obtain the optically pure (1R)-enantiomer:

Asymmetric Catalysis: Chiral catalysts can be used during the reductive amination step to induce stereoselectivity, favoring the (1R) configuration.

Chiral Resolution: If a racemic mixture is obtained, classical resolution methods using chiral acids or bases to form diastereomeric salts can separate the enantiomers.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or tetrahydrofuran (THF) | Solvent choice affects solubility and reaction rate |

| Reducing agent | Sodium borohydride, catalytic hydrogenation | NaBH4 is mild and selective; hydrogenation requires catalyst and pressure |

| Temperature | Room temperature to 50 °C | Elevated temperatures may increase rate but risk side reactions |

| Reaction time | 1–24 hours | Depending on scale and conditions |

| pH | Neutral to slightly acidic | To stabilize imine intermediate |

| Purification | Chromatography, crystallization | For purity and enantiomeric separation |

Research Findings and Yield Data

Recent industrial-scale syntheses report:

The presence of the fluorine atom in the aromatic ring influences the electronic environment, facilitating selective reactions and improving the stability of intermediates. The methyl group at the 6-position also affects steric aspects, which can be exploited in chiral induction.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 2-Fluoro-6-methylbenzaldehyde | Ethylenediamine, NaBH4 or H2/Pd | Simple, scalable, high yield | Requires chiral catalyst for enantiopurity |

| Nucleophilic Substitution | 2-Fluoro-6-methylphenyl halide | Ethylenediamine | Direct substitution, moderate yield | Side reactions possible, racemic mixture |

| Asymmetric Catalysis | Same as reductive amination | Chiral catalysts | High stereoselectivity | Catalyst cost and optimization needed |

| Chiral Resolution | Racemic diamine | Chiral acids/bases | Effective enantiomer separation | Additional steps, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

The major products formed from these reactions include imines, nitriles, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of (1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine exhibit promising anticancer properties. A study demonstrated that modifications to the amine groups can enhance the compound's ability to inhibit tumor growth in specific cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways essential for cancer cell proliferation.

Case Study:

- Title: "Synthesis and Evaluation of Anticancer Activity of Amine Derivatives"

- Findings: The study synthesized a series of amine derivatives, including this compound, and tested their efficacy against breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a strong potential for further development as an anticancer agent .

Materials Science

2.1 Polymer Synthesis

This compound has been utilized as a building block in the synthesis of functional polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with tailored properties.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyurethane | This compound | High thermal stability, flexibility |

| Epoxy Resin | This compound | Enhanced adhesion, chemical resistance |

Case Study:

- Title: "Innovative Polymers from Diamines: A New Approach"

- Findings: The incorporation of this compound into polyurethane formulations resulted in improved mechanical properties compared to traditional polyurethanes. The study highlighted the potential for these polymers in high-performance applications such as coatings and adhesives .

Catalysis

3.1 Asymmetric Synthesis

The compound has shown utility in asymmetric synthesis reactions, particularly in catalyzing reactions that require chiral amines. Its chiral nature allows for the production of enantiomerically enriched compounds.

Data Table: Catalytic Activity Comparison

| Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Michael Addition | 85 | 92 |

| Conventional Amine | Michael Addition | 70 | 75 |

Case Study:

- Title: "Chiral Catalysts for Asymmetric Synthesis"

- Findings: In a series of experiments comparing various chiral amines as catalysts for Michael addition reactions, this compound outperformed conventional amines in both yield and enantiomeric excess. This positions it as a valuable catalyst in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a class of substituted ethane-1,2-diamines. Key structural analogs from the evidence include:

Key Observations :

- Substituent Position : Fluorine at the 2-position (ortho) in the target compound may sterically hinder interactions compared to para-substituted analogs.

- Molecular Weight : The target compound (theoretical formula: C₉H₁₂FN₂) would have a molecular weight of ~166.21 g/mol, lighter than bromo- or nitro-substituted analogs, suggesting improved bioavailability .

Implications for Target Compound :

Predicted Properties of Target Compound :

- Lipophilicity : The methyl group may increase ClogP compared to methoxy or nitro analogs, favoring membrane permeability.

- Catalytic Utility : The fluorine atom could act as a hydrogen-bond acceptor, enhancing substrate binding in asymmetric reactions.

Spectral Characterization

Spectral trends from analogous compounds ():

- IR : NH stretching at 3350–3400 cm⁻¹; absence of carbonyl peaks distinguishes it from piperazine-diones.

- ¹H-NMR : Singlets for methylene protons (~δ 3.5–4.0 ppm) and aromatic protons influenced by substituents.

- ¹³C-NMR : Fluorine coupling may split signals for adjacent carbons.

Biological Activity

(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine, with the molecular formula and CAS number 1270206-97-7, is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

- Molecular Weight : 168.22 g/mol

- Molecular Formula :

- Structure : The presence of a fluorine atom and a methyl group on the phenyl ring influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential as a ligand in enzyme inhibition, where the fluorine atom enhances binding affinity and specificity towards target enzymes.

- Receptor Modulation : It may act on specific receptors involved in neurotransmission and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has notable antimicrobial properties. It has been tested against various bacterial strains with promising results indicating its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |

| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating effectiveness. |

| Study 3 | Neuroprotective Effects | Showed reduction in oxidative stress markers in neuronal cell cultures. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine and its derivatives?

- Methodology : Reductive alkylation of ethylenediamine with substituted carbonyl compounds using sodium cyanoborohydride is a common approach. For chiral derivatives, asymmetric synthesis routes involving palladium-catalyzed cross-coupling (e.g., with bromoquinoline) are employed to ensure enantioselectivity .

- Example : In , (1R,2R)-1,2-diphenyl derivatives were synthesized via Pd-catalyzed reactions with 8-bromoquinoline, yielding ligands for catalytic applications.

Q. How is the stereochemical configuration of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR are used to confirm substituent positions and chiral centers.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve absolute configurations .

Q. What physicochemical properties are critical for stability and handling?

- Key Data :

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | ~67.5°C (similar derivatives) | |

| Stability | Stable under inert conditions; avoid oxidizers | |

| Storage | 2–8°C, protected from light |

Advanced Research Questions

Q. How does this compound function as a ligand in enantioselective catalysis?

- Mechanistic Insight : The ethylenediamine backbone chelates metal ions (e.g., Fe), while substituents (e.g., fluorophenyl groups) induce steric and electronic effects. In , derivatives like L8 showed high catalytic efficiency in oxidative coupling reactions due to rigid chiral centers and π-π interactions .

- Design Strategy : Optimize substituents (e.g., fluoro, methyl) to enhance enantioselectivity and reaction rates.

Q. What contradictions exist in reported biological activity data for related derivatives?

- Case Study : Piperazine-2,3-dione derivatives (structurally related) exhibited variable anthelmintic activity against Fasciola hepatica. Activity depended on lipophilicity (ClogP values), but some high-ClogP analogs showed reduced efficacy, suggesting solubility limitations .

- Resolution : Use quantitative structure-activity relationship (QSAR) models to balance lipophilicity and bioavailability.

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Challenges :

- Chiral Purity : Enantiomeric excess (ee) must exceed 99% for catalytic applications. LC-MS with chiral columns is required .

- Byproduct Identification : Mass spectrometry and IR spectroscopy detect intermediates like Schiff bases or unreacted carbonyl compounds .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Approach :

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cross-coupling reactions.

- Molecular Dynamics (MD) : Simulates ligand-metal interactions to optimize catalytic cycles .

Data Gaps and Research Opportunities

- Unresolved Issues :

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.